1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl-
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Overview
Description
1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.4 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- can be compared with other similar compounds such as 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-. The uniqueness of 1-Biphenylenol, dodecahydro-1,3,3,4a-tetramethyl- lies in its specific structural features and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64394-21-4 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1,3,3,4a-tetramethyl-4,4b,5,6,7,8,8a,8b-octahydro-2H-biphenylen-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)9-15(3)12-8-6-5-7-11(12)13(15)16(4,17)10-14/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
RSSVUYPTUJMLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C3CCCCC3C2C(C1)(C)O)C)C |
Origin of Product |
United States |
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